molecular formula C12H18F2N4O4S B6936345 2-(2,2-difluoroethyl)-7-(2-propylsulfonylacetyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

2-(2,2-difluoroethyl)-7-(2-propylsulfonylacetyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Cat. No.: B6936345
M. Wt: 352.36 g/mol
InChI Key: XHMVBOLMNSUPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoroethyl)-7-(2-propylsulfonylacetyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a difluoroethyl group, a propylsulfonylacetyl group, and a triazolopyrazine core

Preparation Methods

The synthesis of 2-(2,2-difluoroethyl)-7-(2-propylsulfonylacetyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using scalable and cost-effective processes.

Mechanism of Action

The mechanism of action of 2-(2,2-difluoroethyl)-7-(2-propylsulfonylacetyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-(2,2-Difluoroethyl)-7-(2-propylsulfonylacetyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can be compared with other triazolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,2-difluoroethyl)-7-(2-propylsulfonylacetyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2N4O4S/c1-2-5-23(21,22)8-11(19)16-3-4-17-10(7-16)15-18(12(17)20)6-9(13)14/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMVBOLMNSUPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)CC(=O)N1CCN2C(=NN(C2=O)CC(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.